molecular formula C17H16N2SD4 B602524 Promethazine-d4 CAS No. 1173147-64-2

Promethazine-d4

Katalognummer B602524
CAS-Nummer: 1173147-64-2
Molekulargewicht: 288.45
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Promethazine-d4, also known as N,N,α-trimethyl-10H-phenothiazine-10-ethanamine-d4, monohydrochloride, is a deuterated-labeled version of promethazine . It is intended for use as an internal standard for the quantification of promethazine . Promethazine is a first-generation histamine H1 receptor antagonist, selective for histamine H1 over H3 and H4 receptors . It also binds muscarinic acetylcholine receptors . Promethazine is used for its antihistamine, sedative, antiemetic, anticholinergic, and anti-motion sickness properties .


Molecular Structure Analysis

Promethazine-d4 has a molecular formula of C17H16D4N2S and a molecular weight of 288.44 . The SMILES representation of its structure is [2H]C1=CC2=C(N(C3=C(S2)C=C(C=C3[2H])[2H])CC(N©C)C)C([2H])=C1 .


Physical And Chemical Properties Analysis

Promethazine-d4 is a solid under normal conditions . It is soluble in DMF and DMSO . Its exact mass is 324.14 and its formula weight is 324.903 .

Wissenschaftliche Forschungsanwendungen

Imaging Application in Alzheimer’s Disease

Promethazine, known for its clinical treatment of nausea, has shown potential in Alzheimer's disease research. A study developed a novel [11C]promethazine PET radioligand for in vivo studies, aimed at imaging Aβ in Alzheimer's. This advancement facilitates the exploration of promethazine's binding abilities in human hippocampal tissues, offering a new avenue for Alzheimer's research (Whitmore et al., 2021).

Neuropharmacological Aspects

Research indicates that promethazine selectively inhibits NMDA receptors while barely affecting AMPA- and kainate receptors. This discovery highlights promethazine's role in neuroprotection, sedation, and analgesia, contributing to the understanding of its impact on NMDA-mediated membrane currents, relevant in neuroscience and pharmacology (Adolph et al., 2012).

Interaction with Ion Channels

Promethazine's interaction with cardiac human ether-a-go-go-related gene (hERG) channels was studied, providing insights into its electrophysiological basis for proarrhythmic potential. This research is crucial for understanding the molecular mechanism behind promethazine's arrhythmogenic side effects during clinical administration (Jo et al., 2009).

Anti-plasmid Effects in Bacterial Cultures

Promethazine has been recognized as an effective antiplasmid agent in bacterial cultures, including E. coli and Staphylococcus aureus. A study explored its effects on plasmid elimination in mixed bacterial infections, highlighting its potential in microbiology and infectious disease research (Molnár et al., 2003).

Electron Transfer in Pharmacology

Promethazine's ability to undergo electron-transfer reactions and form charge-transfer complexes is significant in pharmacological therapies related to neurotransmission. This aspect is crucial for understanding its pharmacodynamic properties and interactions (Wiśniewska & van Eldik, 2006).

Neuroprotection in Parkinson's Disease

Promethazine has shown neuroprotective effects against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) neurotoxicity, relevant for Parkinson's disease research. This study underscores its potential in protecting dopaminergic neurons, offering insights into treatment strategies for neurodegenerative diseases (Cleren et al., 2005).

Dermatological Applications

Promethazine's potential in dermatology was explored, particularly in treating inflammatory dermatoses. Its effect on epidermal H1/2 receptors suggests its role in reducing inflammation and enhancing barrier function, relevant in dermatological research (Cantisani et al., 2013).

Promethazine in Cancer Treatment

A study investigating promethazine's effectiveness in relieving dyspnea in cancer patients found that oral promethazine showed some benefit. This research contributes to the understanding of its role in palliative care and symptom management in oncology (Viola et al., 2008).

Safety And Hazards

Promethazine-d4 is harmful if swallowed and causes skin irritation. It can also cause serious eye irritation and may cause an allergic skin reaction. It may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid prolonged or repeated exposure .

Relevant Papers Promethazine, the non-deuterated counterpart of Promethazine-d4, has been the subject of various studies. For instance, a study published in the Journal of Psychopharmacology explored the misuse of promethazine . Another study published in the Archives of Dermatological Research investigated the effects of single therapeutic doses of promethazine . These studies provide valuable insights into the effects and potential misuse of promethazine, which could be relevant to the study of Promethazine-d4 .

Eigenschaften

CAS-Nummer

1173147-64-2

Produktname

Promethazine-d4

Molekularformel

C17H16N2SD4

Molekulargewicht

288.45

Reinheit

> 95%

Menge

Milligrams-Grams

Verwandte CAS-Nummern

60-87-7 (unlabelled)

Tag

Promethazine

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.